molecular formula C22H29N3O3S B4794673 4-[3-(4-BENZYLPIPERAZIN-1-YL)-3-OXOPROPYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE

4-[3-(4-BENZYLPIPERAZIN-1-YL)-3-OXOPROPYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE

Cat. No.: B4794673
M. Wt: 415.6 g/mol
InChI Key: RXRYBVUCMYPEEP-UHFFFAOYSA-N
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Description

4-[3-(4-BENZYLPIPERAZIN-1-YL)-3-OXOPROPYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzylpiperazine moiety, a sulfonamide group, and a dimethylbenzene backbone, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-BENZYLPIPERAZIN-1-YL)-3-OXOPROPYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reductive amination of benzylpiperazine with an appropriate aldehyde, followed by sulfonation and subsequent functional group modifications. The reaction conditions often involve the use of sodium cyanoborohydride in methanol as a reducing agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-BENZYLPIPERAZIN-1-YL)-3-OXOPROPYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzylpiperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound. These products can exhibit different chemical and biological properties, making them valuable for further research and development.

Scientific Research Applications

4-[3-(4-BENZYLPIPERAZIN-1-YL)-3-OXOPROPYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[3-(4-BENZYLPIPERAZIN-1-YL)-3-OXOPROPYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The benzylpiperazine moiety is known to interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects. The sulfonamide group can also contribute to the compound’s activity by enhancing its binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(4-BENZYLPIPERAZIN-1-YL)-3-OXOPROPYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a benzylpiperazine moiety and a sulfonamide group allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

4-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3S/c1-23(2)29(27,28)21-11-8-19(9-12-21)10-13-22(26)25-16-14-24(15-17-25)18-20-6-4-3-5-7-20/h3-9,11-12H,10,13-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRYBVUCMYPEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(4-BENZYLPIPERAZIN-1-YL)-3-OXOPROPYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
4-[3-(4-BENZYLPIPERAZIN-1-YL)-3-OXOPROPYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
4-[3-(4-BENZYLPIPERAZIN-1-YL)-3-OXOPROPYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE
Reactant of Route 4
4-[3-(4-BENZYLPIPERAZIN-1-YL)-3-OXOPROPYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
4-[3-(4-BENZYLPIPERAZIN-1-YL)-3-OXOPROPYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE
Reactant of Route 6
4-[3-(4-BENZYLPIPERAZIN-1-YL)-3-OXOPROPYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE

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